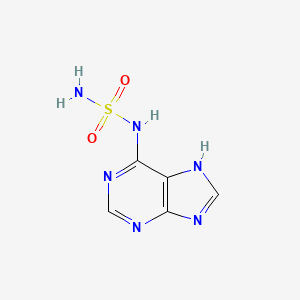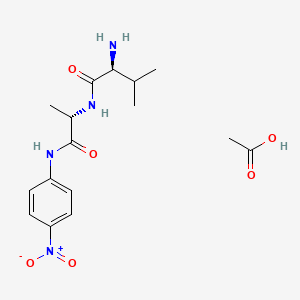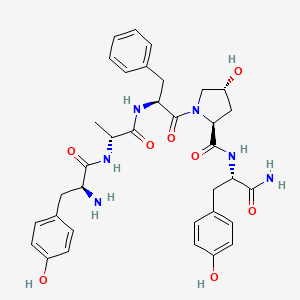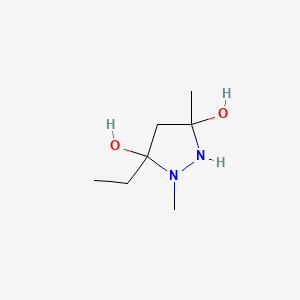
CRYPTHOPHANE E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crypthophane E: is a member of the cryptophane family, which are organic supramolecular compounds known for their molecular encapsulation and recognition properties . These compounds are characterized by their unique cage-like structures, which can encapsulate small molecules and ions, making them valuable in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: : Crypthophane E is typically synthesized through a series of organic reactions involving cyclotribenzylene units connected by three linkers . The synthesis often involves template-directed methods, where the cyclotribenzylene units are assembled in the presence of a template molecule that guides the formation of the cryptophane structure . The reaction conditions usually require specific solvents and catalysts to facilitate the formation of the desired cryptophane structure .
Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound on a larger scale .
化学反应分析
Types of Reactions: : Crypthophane E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the cryptophane structure, potentially altering its encapsulation properties.
Substitution: Substitution reactions can introduce different functional groups into the cryptophane structure, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: : The major products of these reactions include functionalized cryptophane derivatives with altered encapsulation and recognition properties .
科学研究应用
Crypthophane E has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Crypthophane E involves its ability to encapsulate small molecules and ions within its cage-like structure. This encapsulation is driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions . The molecular targets and pathways involved depend on the specific application, such as binding to specific ions or molecules in biosensing applications .
相似化合物的比较
Crypthophane E is unique among cryptophanes due to its specific linker structure and encapsulation properties. Similar compounds include:
Crypthophane A: Known for its high affinity for xenon and use in magnetic resonance imaging (MRI) applications.
Crypthophane O: Features different linker lengths and is used for encapsulating larger molecules.
Crypthophane F: Similar to this compound but with different functional groups that alter its chemical properties.
属性
CAS 编号 |
102683-14-7 |
|---|---|
分子式 |
C57H60O12 |
分子量 |
937.095 |
InChI |
InChI=1S/C57H60O12/c1-58-47-32-68-53-29-38-17-34-9-11-45-22-36(34)19-40-25-49(59-2)52(28-42(40)20-41(38)26-50(53)60-3)66-15-7-13-64-46-12-10-35-18-39-30-54(69-33-47)51(61-4)27-43(39)24-48-44(21-37(35)23-46)31-55(62-5)57(56(48)63-6)67-16-8-14-65-45/h9-12,22-23,25-31,47H,7-8,13-21,24,32-33H2,1-6H3 |
InChI 键 |
LAERFAPCFXCLAA-UHFFFAOYSA-N |
SMILES |
COC1COC2=C(C=C3CC4=CC5=C(C=C4CC6=C(CC3=C2)C=CC(=C6)OCCCOC7=C(C=C8CC9=C(CC2=CC(=C(C=C2CC8=C7OC)OC)OC1)C=CC(=C9)OCCCO5)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione](/img/structure/B561254.png)








